N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3S/c21-16-4-2-1-3-15(16)19-7-8-23(9-10-27-19)20(24)22-12-14-5-6-17-18(11-14)26-13-25-17/h1-6,11,19H,7-10,12-13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBLINGVSZSDDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide is a novel compound that has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a thiazepane ring fused with a benzo[d][1,3]dioxole moiety and a fluorophenyl group , contributing to its unique pharmacological profile. The molecular formula is , with a molecular weight of approximately 355.39 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing the benzo[d][1,3]dioxole structure have shown significant antitumor activity across various cancer cell lines.
Case Study Findings:
- A study indicated that compounds with similar structures exhibited IC50 values ranging from 1.54 µM to 4.52 µM against HepG2 and HCT116 cancer cell lines, outperforming standard drugs like doxorubicin .
- Mechanistic studies revealed that these compounds may induce apoptosis through the mitochondrial pathway by modulating proteins such as Bax and Bcl-2 .
Antimicrobial Activity
The thiazepane derivatives have also been investigated for their antimicrobial properties. Research has shown that compounds with similar structural motifs can inhibit bacterial growth effectively.
| Compound | Activity | IC50 (µM) |
|---|---|---|
| This compound | Antimicrobial | Not specified |
| Benzothiazole derivatives | Antitubercular | 7.7 ± 0.8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate enzyme activity or receptor binding, influencing various signaling pathways related to inflammation and cell proliferation.
Key Mechanisms Identified:
- EGFR Inhibition: Similar compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell signaling pathways associated with cancer progression .
- Apoptosis Induction: The compound may trigger apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the efficacy of this compound. Modifications in the fluorophenyl group or thiazepane ring can significantly influence biological activity.
Notable Observations:
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized through a molecular hybridization approach that combines the structural elements of benzo[d][1,3]dioxole and thiazepine. The synthesis typically involves a one-pot condensation reaction using appropriate precursors such as 3,4-methylenedioxyaniline and α-mercaptocarboxylic acids under solvent-free conditions. This method not only enhances yield but also simplifies the purification process.
Antitumor Activity
Recent studies have evaluated the anti-proliferative properties of N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide against various cancer cell lines. Notably, it demonstrated significant cytotoxic effects on esophageal squamous cell carcinoma lines (Ec9706 and Eca109), with IC50 values indicating that it is more potent than traditional chemotherapeutic agents like 5-Fluorouracil . The compound's ability to induce apoptosis in cancer cells suggests its potential as an antitumor agent.
Anti-inflammatory Properties
The compound has also been assessed for its anti-inflammatory activities. It was found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation pathways. The inhibition of these enzymes could lead to a reduction in inflammatory responses, making it a candidate for treating inflammatory diseases .
Neuroprotective Effects
In addition to its antitumor and anti-inflammatory properties, there is emerging evidence suggesting neuroprotective effects. Compounds with similar structural motifs have shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative disorders .
Case Study: Antitumor Efficacy
In a comparative study involving various synthesized compounds including this compound, it was observed that this compound exhibited superior anti-proliferative activity compared to others tested against the same cancer cell lines. The study highlighted its mechanism of action involving cell cycle arrest and apoptosis induction .
Case Study: Inhibition of Inflammation
Another research effort focused on evaluating the anti-inflammatory effects of this compound through in vivo models of inflammation. Results indicated significant reductions in inflammatory markers and symptoms when treated with the compound compared to control groups .
Data Table: Summary of Biological Activities
| Activity Type | Test System | IC50 (µM) | Comparison |
|---|---|---|---|
| Antitumor Activity | Ec9706 Cell Line | 8.23 | More potent than 5-FU |
| Eca109 Cell Line | 16.22 | More potent than 5-FU | |
| Anti-inflammatory | COX Enzyme Inhibition | Not specified | Compared to standard NSAIDs |
| Neuroprotective | Neuronal Cell Models | Not specified | Potential protective effect |
Chemical Reactions Analysis
2.1. Metal-Catalyzed Cross-Coupling
Nickel-catalyzed reactions are highlighted in for forming complex heterocycles. For example:
-
Nickel(II) dichloride with triphenylphosphine ligands facilitates coupling between aryl halides and alkyl zinc reagents, enabling selective bond formation .
-
Reaction Conditions : DMF solvent, 50°C, and dimethylzinc as a coupling partner .
2.2. Enzymatic Resolution
Lipase-catalyzed kinetic resolution (e.g., using CALB) is noted in for achieving high enantiomeric excess (up to 99% ee) in β-hydroxy nitriles, which may apply to chiral centers in the thiazepane ring .
2.3. Oxidation and Reduction
-
Baeyer–Villiger Oxidation : Used to form lactams or esters from ketones, as seen in analogous compounds .
-
Reduction of Nitro Groups : Nickel-catalyzed reductions (e.g., sodium borohydride with NiCl₂) convert nitro groups to amines .
Reactivity and Functional Groups
Comparison of Synthetic Approaches
Comparison with Similar Compounds
Key Insights :
- The thiazepane ring’s larger size may enhance binding pocket compatibility compared to smaller triazole or thiazole cores.
- Thiadiazole and triazole derivatives exhibit tautomerism (e.g., thione ↔ thiol), which can influence reactivity and biological activity .
2.2. Substituent Profiles
| Compound | Substituents | Functional Impact |
|---|---|---|
| Target Compound | Benzodioxole, 2-fluorophenyl | Benzodioxole: Metabolic stability; Fluorophenyl: Enhanced lipophilicity/binding |
| Triazole Derivatives [7–9] | 4-X-phenylsulfonyl, 2,4-difluorophenyl | Sulfonyl groups: Electron-withdrawing; Difluorophenyl: Increased hydrophobicity |
| Thiadiazole-Benzodioxole [4a] | Benzodioxole, trifluoromethylphenyl | Trifluoromethyl: Strong electron-withdrawing effects; improves target affinity |
| Thiazole Derivatives [72] | Benzodioxole, methoxyphenyl, methylthio | Methoxy: Hydrogen bonding; Methylthio: Moderate lipophilicity |
Key Insights :
Key Insights :
2.4. Spectral Characterization
Key Insights :
- Benzodioxole protons (~6.8–7.2 ppm) are consistent across analogs .
Q & A
Q. What are the optimal synthetic routes for N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves multi-step organic reactions, including ring closure of the thiazepane core, followed by carboxamide coupling. Key steps include:
- Thiazepane formation : Cyclization of precursor amines with sulfur-containing reagents under reflux in aprotic solvents (e.g., THF or DMF) .
- Substituent introduction : Fluorophenyl and benzodioxolylmethyl groups are added via nucleophilic substitution or amide coupling, requiring catalysts like EDCI/HOBt for efficiency .
- Critical factors : Temperature control (60–80°C) and inert atmosphere (N₂/Ar) prevent oxidation of sulfur/nitrogen in the thiazepane ring . Yield optimization requires monitoring via TLC/HPLC at each stage .
Q. How can researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl C-F coupling at ~160 ppm in ¹³C NMR) .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
- X-ray crystallography : For resolving conformational flexibility of the thiazepane ring, if crystalline derivatives are obtainable .
Q. What are the stability profiles of this compound under standard laboratory conditions?
- Methodological Answer : Stability studies should include:
- Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., sensitivity above 150°C due to sulfur-nitrogen bonds) .
- Oxidative sensitivity : Exposure to H₂O₂ or other oxidants to test ring integrity; LC-MS can detect degradation byproducts .
- Storage recommendations : Lyophilized form at -20°C in amber vials to prevent photodegradation of the benzodioxole moiety .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the fluorophenyl and benzodioxolylmethyl substituents?
- Methodological Answer :
- Systematic substitution : Synthesize analogs with halogen replacements (e.g., chloro for fluoro) or benzodioxole modifications (e.g., methylenedioxy vs. ethylenedioxy). Compare bioactivity in assays targeting enzymes like kinases or GPCRs .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical substituent contributions to binding affinity .
- Data contradiction resolution : If fluorophenyl analogs show conflicting activity, evaluate steric/electronic effects via Hammett constants or molecular docking .
Q. What computational strategies are effective for predicting this compound’s interaction with neurological targets (e.g., serotonin receptors)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Glide to model binding to 5-HT receptors, focusing on the thiazepane ring’s flexibility and fluorophenyl π-π interactions .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of receptor-ligand complexes, particularly the benzodioxole’s role in hydrophobic pocket binding .
- Free energy calculations : MM-PBSA/GBSA to quantify binding energy contributions of substituents .
Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and controls (e.g., reference inhibitors) to minimize variability .
- Meta-analysis : Apply statistical tools (e.g., R’s metafor package) to aggregate data from multiple studies, adjusting for methodological differences (e.g., assay type, compound purity) .
- Reproducibility checks : Validate results via orthogonal methods (e.g., SPR for binding affinity if fluorescence-based assays yield discrepancies) .
Q. What strategies are recommended for optimizing this compound’s pharmacokinetic properties, such as bioavailability and metabolic stability?
- Methodological Answer :
- LogP optimization : Introduce polar groups (e.g., hydroxyl) to the benzodioxolylmethyl moiety while monitoring permeability via Caco-2 cell assays .
- Metabolic profiling : Use human liver microsomes (HLM) to identify CYP450-mediated degradation hotspots; consider deuteration at vulnerable positions .
- Prodrug design : Mask the carboxamide as an ester prodrug to enhance solubility, with enzymatic cleavage studies in plasma .
Methodological Considerations for Experimental Design
Q. What in vitro and in vivo models are most suitable for evaluating this compound’s neuroprotective or anticancer potential?
- Methodological Answer :
- In vitro : Primary neuron cultures for neuroprotection; MTT assays on cancer cell lines (e.g., MCF-7, A549) with caspase-3/7 activation readouts .
- In vivo : Xenograft models for antitumor efficacy; Morris water maze or rotarod tests for neurological activity .
- Dose optimization : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to align dosing with target engagement .
Q. How can researchers leverage high-throughput screening (HTS) to identify off-target effects or synergistic drug combinations?
- Methodological Answer :
- HTS libraries : Screen against panels of 300+ kinases or ion channels to detect off-target binding .
- Synergy assays : Use Chou-Talalay combination index (CI) with chemotherapeutics (e.g., doxorubicin) to identify additive or synergistic effects .
- Data integration : Combine HTS results with cheminformatics tools (e.g., SEA, SwissTargetPrediction) to predict novel targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
